2,2',4,6'-Tetrachlorobiphenyl
Description
Contextualizing Polychlorinated Biphenyls (PCBs) as Environmental Contaminants
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications, including as coolants and lubricants in electrical equipment. nih.govclu-in.orgnih.gov Their desirable properties for industrial use, such as high boiling points, chemical stability, and electrical insulating properties, also contribute to their persistence in the environment. clu-in.orgcpcb.nic.in PCBs consist of 209 individual compounds, known as congeners, each with a different number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.govnih.gov
Although their production was banned in many countries in the 1970s due to their ability to bioaccumulate and cause harmful health effects, PCBs are still found in the environment. nih.govnih.gov They are resistant to degradation and can be transported over long distances, leading to widespread contamination of soil, water, and air. cpcb.nic.inwho.int The more highly chlorinated PCB congeners tend to adsorb strongly to soil and sediment and are generally more persistent. who.int Due to their lipophilic (fat-soluble) nature, PCBs accumulate in the fatty tissues of organisms, leading to biomagnification in food chains. cpcb.nic.inwho.int
Rationale for Congener-Specific Academic Research on 2,2',4,4'-Tetrachlorobiphenyl (B165808)
The 209 different PCB congeners exhibit a wide range of physical, chemical, and toxicological properties. clu-in.orgnih.gov This variability is a key reason why congener-specific research is crucial. Analyzing total PCB concentrations is often insufficient to understand the potential risks, as the toxicity of a PCB mixture is highly dependent on the specific congeners it contains. clu-in.orgnih.gov
Research on individual congeners, such as 2,2',4,4'-tetrachlorobiphenyl, allows scientists to understand the specific mechanisms of action and structure-activity relationships. umich.edu For example, the stereochemistry of a congener, including the number and position of chlorine atoms, determines its ability to induce certain enzyme systems, which is a strong correlate of some toxic effects. nih.gov Some congeners, often referred to as "dioxin-like," have a planar structure and exhibit toxicity through pathways similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). researchgate.net Other non-dioxin-like congeners have different mechanisms of action. plos.org
Studying individual congeners helps to:
Identify which congeners are most prevalent in environmental samples and human tissues. clu-in.orgnih.gov
Determine the specific toxic effects of different congeners. clu-in.orgplos.org
Understand how different congeners are taken up, metabolized, and bioaccumulated in organisms. clu-in.org
Inform risk assessments and public health recommendations by targeting the most hazardous congeners for remediation and monitoring. nih.gov
The study of 2,2',4,4'-tetrachlorobiphenyl, for instance, has contributed to understanding the thermodynamics of PCB solution in water and the influence of molecular structure on these properties. sfu.ca Such detailed research on a single congener provides valuable data for modeling the environmental fate and transport of other PCBs.
Identification of Current Research Gaps and Future Academic Inquiries Pertaining to 2,2',4,6'-Tetrachlorobiphenyl
While much is known about PCBs as a class, significant knowledge gaps remain for many individual congeners, including this compound. This specific congener, also known as PCB 51, has been identified in environmental samples. nih.govhudsonriver.org
Future academic inquiries should focus on several key areas:
Comprehensive Toxicological Profile: While general PCB toxicity is understood, the specific toxicological profile of this compound is not well-defined. Research is needed to determine its specific modes of action and potential for adverse health effects.
Metabolism and Bioaccumulation: Understanding how this compound is metabolized and bioaccumulated in different organisms is crucial for assessing its environmental risk. Studies investigating its metabolic pathways and the formation of hydroxylated or other metabolites are necessary.
Environmental Fate and Transport: More research is needed to fully characterize the environmental behavior of this compound, including its partitioning between soil, water, and air, and its potential for long-range transport.
Analytical Method Development: Continued development and refinement of analytical methods are necessary for the accurate detection and quantification of this compound in complex environmental and biological matrices. nih.gov
Comparative Studies: Comparing the properties and effects of this compound with other tetrachlorobiphenyl isomers would provide valuable insights into structure-activity relationships.
Addressing these research gaps will provide a more complete understanding of the environmental risks posed by this compound and contribute to more effective risk management strategies for PCB contamination.
Data Tables
Physicochemical Properties of this compound (PCB 51)
| Property | Value | Source |
| Molecular Formula | C12H6Cl4 | nih.gov |
| Molecular Weight | 292.0 g/mol | nih.gov |
| IUPAC Name | 1,3-dichloro-2-(2,4-dichlorophenyl)benzene | nih.gov |
| CAS Number | 68194-04-7 | nih.gov |
| Log Kow | 5.63 | hudsonriver.org |
Interactive Data Table: Physicochemical Properties of this compound (PCB 51)
Users can sort and filter the data in this table.
| Property | Value |
| Molecular Formula | C12H6Cl4 |
| Molecular Weight | 292.0 g/mol |
| IUPAC Name | 1,3-dichloro-2-(2,4-dichlorophenyl)benzene |
| CAS Number | 68194-04-7 |
| Log Kow | 5.63 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHNUGRFECMVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074195 | |
| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-04-7 | |
| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Presence, Distribution, and Source Apportionment of 2,2 ,4,6 Tetrachlorobiphenyl
Global and Regional Spatial Distribution Patterns of 2,2',4,6'-Tetrachlorobiphenyl in Environmental Matrices
PCBs, including this compound, are widespread environmental pollutants due to their resistance to degradation. cymitquimica.comnih.gov Their distribution is largely attributed to volatilization, aerosol formation, and subsequent atmospheric transport, followed by wet or dry deposition. cpcb.nic.in
Atmospheric Distribution and Deposition
Aquatic System Distribution (Water Column, Sediments, Suspended Particulates)
Due to their hydrophobic nature, PCBs have low solubility in water and tend to adsorb to sediments and suspended particulate matter. cymitquimica.comnm.gov The water solubility of PCBs generally decreases with increasing chlorination. nm.gov For example, the aqueous solubility of 2,2',4,4'-tetrachlorobiphenyl (B165808) was measured to be 5.7 µg/L at 22.4°C. sfu.ca In aquatic environments, PCBs are known to accumulate in the food web. cpcb.nic.in Higher chlorinated biphenyls exhibit a greater affinity for and adsorption to sediments. nm.gov Historical trend studies of sediments have shown varying concentrations of PCBs over time, reflecting industrial use and subsequent regulatory bans. bver.co.kr For example, in South Korea, PCB concentrations in sediments peaked in the 1970s and then gradually declined. bver.co.kr
Temporal Trends and Historical Environmental Accumulation of this compound
The historical production and use of PCBs have led to their accumulation in various environmental compartments. Since their production was banned, studies have shown a general decreasing trend in the levels of many PCB congeners in the environment and in biological samples. nih.gov For example, a study on Lake Erie fish communities showed a decline in PCB concentrations over a 30-year period (1977-2007). scholaris.ca Similarly, a retrospective study of human serum in the United States found that PCB levels were negatively correlated with the sample collection year, indicating a decrease since their phase-out in the 1970s. nih.gov However, the persistence of these compounds means they are still present in the environment. Historical records from sediment cores in the Yellow Sea show that PCB deposition fluxes have generally increased over the past 80 years, with some regional variations in trends. bver.co.kr
Methodologies for Source Identification and Apportionment of this compound Emissions
Identifying the sources of specific PCB congeners is crucial for understanding their environmental fate and for remediation efforts. Methodologies for source apportionment often involve analyzing the congener profiles in environmental samples and comparing them to known source signatures.
Non-Aroclor Sources of this compound
While commercial PCB mixtures known as Aroclors were a major source of PCBs, there is growing evidence of non-Aroclor sources for some congeners. acs.org For example, 3,3′-dichlorobiphenyl (PCB11) has been found in Chicago air at levels higher than would be expected from Aroclor mixtures, suggesting other sources such as pigments and paints. acs.org
A study of residential homes identified this compound (PCB 51), along with PCB 47 and PCB 68, as a significant non-Aroclor source in indoor air. researchgate.net These congeners were found to be emitted from finished cabinetry, and it was hypothesized that they are inadvertent byproducts of polymer sealant manufacturing, specifically from the decomposition of 2,4-dichlorobenzoyl peroxide used as an initiator in the polymerization of polyester (B1180765) resins. researchgate.net This highlights the importance of considering non-traditional sources when assessing PCB contamination.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 68194-04-7 | cymitquimica.com |
| Molecular Formula | C12H6Cl4 | cymitquimica.com |
| Molecular Weight | 291.99 g/mol | nih.gov |
| Appearance | Typically a solid at room temperature | cymitquimica.com |
| Solubility | Poorly soluble in water, more soluble in organic solvents | cymitquimica.com |
Forensic Environmental Chemistry Approaches
Key forensic methods for the source apportionment of this compound include congener-specific fingerprinting and advanced statistical receptor modeling, such as Positive Matrix Factorization (PMF). nih.govmdpi.com These techniques move beyond simple quantification to provide detailed insights into the origin of the contamination.
Congener-Specific Analysis and Chemical Fingerprinting
Historically, PCBs were quantified by comparing the chromatographic pattern of an environmental sample to that of commercial technical mixtures known as Aroclors. memberclicks.netgcms.cz However, this method is often insufficient for forensic purposes because environmental processes like weathering can alter these patterns, and multiple sources can create a mixed signal. nih.gov
Modern forensic investigations rely on congener-specific analysis, which quantifies individual PCB congeners like this compound. memberclicks.netclu-in.org Each source of PCBs, whether it's a specific Aroclor mixture or a non-Aroclor product, has a unique chemical profile or "fingerprint" based on the relative abundance of its constituent congeners. nih.govresearchgate.net By comparing the congener fingerprint of a contaminated sample to a library of known source fingerprints, investigators can often identify the likely origin. nih.gov
Research has shown that this compound (PCB 51) can be a particularly useful marker for certain sources. For instance, one study identified finished cabinetry as a major emission source of PCB 51, along with PCBs 47 and 68, at levels much higher than would be expected from any Aroclor source. researchgate.net In a separate investigation of 23 large lakes in China, PCB 51 was one of the most dominant congeners detected in water, contributing an average of 6.4% to the total PCB concentration. bohrium.com Source apportionment in that study revealed that its presence was mainly from unintentionally produced PCBs (UP-PCBs) rather than from historical commercial products. bohrium.com This highlights the importance of congener-specific analysis in distinguishing between legacy contamination and ongoing, unintentional releases from industrial processes or product degradation. researchgate.netbohrium.com
Positive Matrix Factorization (PMF)
When environmental samples contain a complex mixture of PCBs from multiple, potentially weathered sources, simple fingerprint matching may not be effective. In these cases, forensic scientists employ multivariate statistical receptor models, with Positive Matrix Factorization (PMF) being a widely used and powerful tool. mdpi.comacs.orgresearchgate.net
PMF is a sophisticated factor analysis method that deconstructs a large dataset of congener concentrations from numerous samples into a set of "factors" or source profiles and quantifies the contribution of each factor to each sample. mdpi.comresearchgate.net Essentially, the model identifies covarying congener patterns within the dataset that are, in theory, associated with specific sources. researchgate.net This is achieved without prior knowledge of the source compositions. clu-in.org
For example, in a study of the Delaware River, PMF was used to analyze sediment data for 132 PCB congeners. acs.org The model successfully resolved seven distinct factors, including three that resembled weathered Aroclors and two linked to non-Aroclor sources, such as byproducts from the production of diarylide yellow pigments and titanium tetrachloride. acs.org Similarly, PMF analysis of soil around an industrial park helped to apportion sources of PCBs and other pollutants, linking highly chlorinated congeners to phthalocyanine (B1677752) pigments and other specific industrial legacies. bohrium.com While these studies did not focus specifically on PCB 51, the methodology is directly applicable to datasets that include this congener, allowing for its apportionment among the identified sources.
The table below summarizes the key forensic chemistry approaches used for the source apportionment of this compound.
Table 1: Forensic Environmental Chemistry Techniques for PCB Source Apportionment
| Forensic Technique | Principle | Application to this compound (PCB 51) |
| Congener-Specific Fingerprinting | Compares the relative abundance pattern of individual PCB congeners in a sample to the known patterns of source materials (e.g., Aroclors, industrial byproducts). nih.govmemberclicks.net | Identifies characteristic ratios of PCB 51 to other congeners to link contamination to specific sources, such as historical Aroclors or non-Aroclor products like building materials. researchgate.netacs.org |
| Positive Matrix Factorization (PMF) | A statistical receptor model that analyzes multi-sample, multi-congener datasets to mathematically resolve the underlying source profiles and their relative contributions to the total contamination. mdpi.comacs.orgresearchgate.net | Deconvolutes complex mixtures in sediments, water, or air to quantify the contribution of different sources (e.g., Aroclor 1242, pigment byproducts) to the measured environmental concentration of PCB 51. acs.orgbohrium.com |
| Compound-Specific Isotope Analysis (CSIA) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within the congener molecule itself. This ratio can vary depending on the manufacturing process and can be altered by degradation, providing another layer of source-distinguishing information. eolss.net | Helps differentiate between PCB sources that may have similar congener patterns but different origins or environmental histories. It can also track degradation pathways in the environment. |
Environmental Fate and Transport Processes of 2,2 ,4,6 Tetrachlorobiphenyl
Atmospheric Transport Dynamics of 2,2',4,6'-Tetrachlorobiphenyl
The atmosphere is a primary conduit for the global distribution of PCBs, including this compound. nih.gov Its transport dynamics are a function of its tendency to volatilize and cycle through the atmosphere before being deposited back to the Earth's surface.
Due to its semi-volatile nature, this compound can enter the atmosphere through volatilization from contaminated water and soil surfaces. nih.gov As a tetrachlorobiphenyl, it belongs to a group of PCBs (those with 1-4 chlorine atoms) that can gradually migrate toward polar latitudes through a series of volatilization and deposition cycles, a phenomenon often referred to as the "grasshopper effect". nih.gov This process of repeated deposition and re-volatilization facilitates its long-range atmospheric transport, leading to its presence in remote ecosystems far from original sources. nih.gov
Research has also identified specific industrial sources for this congener. For instance, studies have shown that non-Aroclor PCBs, including PCB 51, can be unintentionally produced and released from industrial activities such as silicone rubber production.
The removal of this compound from the atmosphere occurs through wet and dry deposition. Wet deposition involves the scavenging of the compound by precipitation (rain and snow), while dry deposition is the gravitational settling of particle-bound PCBs and the absorption of gaseous forms onto surfaces.
Table 2: Representative Atmospheric Deposition Fluxes for Total PCBs
| Location | Deposition Type | Flux | Source |
|---|---|---|---|
| Chicago, USA | Dry | ~0.2 µg/m²-day | dss.go.th |
| Urban Site, Turkey | Dry | 5,500 ± 2,400 pg/m²-day (Bulk Sampler) | researchgate.net |
| Urban Site, Turkey | Dry | 6,400 ± 3,300 pg/m²-day (Wet-Dry Sampler) | researchgate.net |
| Urban Site, Turkey | Wet | 8,700 ± 3,100 pg/m²-day | researchgate.net |
Aqueous Phase Transport and Partitioning of this compound
In aquatic environments, the transport and fate of this compound are largely controlled by its partitioning behavior between the water column, sediment, and dissolved organic matter.
With a high octanol-water partition coefficient (log K_ow_ = 5.63), this compound is hydrophobic and demonstrates a strong tendency to partition from the water column to sediments. epa.gov Sediments can thus act as a major sink, accumulating the compound over time. However, they can also become a secondary source through resuspension and diffusive exchange back into the water column, a process influenced by factors such as ionic strength and the presence of organic colloids. epa.gov The partitioning of PCBs between sediment and water is a critical process controlling their bioavailability and long-term fate in aquatic systems. epa.gov While specific sediment-water partition coefficients (K_d_) for this compound are not detailed in the available literature, its high hydrophobicity suggests strong binding to sediment organic carbon.
Interactions with dissolved organic matter (DOM) can significantly alter the transport and partitioning of hydrophobic compounds like this compound in aquatic systems. ufz.de Binding to DOM can increase the apparent solubility of the PCB in water, thereby enhancing its mobility and potentially reducing its partitioning to sediments. cpcb.nic.inmdpi.com
The dissolved organic carbon-water (B12546825) partition coefficient (K_DOC_) quantifies this interaction. While an experimental K_DOC_ for this compound is not available, a predictive relationship (log K_DOC_ = 0.08 * K_ow_) has been developed for nonionic organic chemicals. researchgate.net Using the log K_ow_ of 5.63 for this congener, an estimated log K_DOC_ can be calculated, suggesting a significant association with DOM. Studies on other tetrachlorobiphenyls have shown that a substantial fraction can be bound to DOM, and this association can be influenced by environmental conditions like aeration.
Terrestrial System Transport and Sorption of this compound
In terrestrial environments, the movement of this compound is primarily dictated by its strong sorption to soil particles. The adsorption of PCBs generally increases with the degree of chlorination and the organic carbon content of the soil. dergipark.org.tr
This strong binding limits its mobility and the potential for leaching into groundwater. dergipark.org.tr For lower-chlorinated congeners such as tetrachlorobiphenyls, volatilization from the soil surface is often a more significant transport pathway than vertical movement through the soil profile. The soil organic carbon-water partition coefficient (K_oc_) is a key parameter used to predict the extent of sorption. Although a specific experimental K_oc_ value for this compound was not found in the reviewed literature, its high log K_ow_ value indicates a high affinity for soil organic matter, leading to strong retention in the topsoil layers. This is supported by findings for other PCBs, where high K_oc_ values indicate a high potential for adverse effects on terrestrial organisms due to accumulation in the soil. dergipark.org.tr
Chemical Compound Information
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Polychlorinated biphenyl (B1667301) |
| 1,3-dichloro-2-(2,4-dichlorophenyl)benzene |
| Aroclor |
| Non-Aroclor PCBs |
| PCB 51 |
| PCB 28 |
| PCB 52 |
| PCB 101 |
Soil-Air-Plant Transfer Mechanisms
The transfer of this compound between soil, air, and plants is a critical component of its environmental pathway. Volatilization from soil surfaces is a significant mechanism of loss and transport for less chlorinated PCBs. cdc.gov This process allows the compound to enter the atmosphere, where it can be transported over long distances. epa.gov
Once in the atmosphere, vapor-phase PCBs, including this compound, can accumulate in the aerial parts of terrestrial vegetation, such as leaves and stems. cdc.govepa.gov This vapor-to-plant transfer is a primary route of contamination for many food crops. cdc.gov The movement of the compound can be further influenced by the co-vaporization with water, with volatilization rates being highest in moist soils. cdc.gov While plants can absorb PCBs, the amounts are generally low. nm.gov However, once absorbed, translocation and metabolism within the plant can occur. nih.govacs.org For instance, studies on other PCB congeners have shown that plants like poplars can take up and metabolize them into hydroxylated forms. acs.org
Soil Adsorption/Desorption Dynamics
The interaction of this compound with soil is dominated by strong adsorption processes. Due to their hydrophobicity, PCBs bind tightly to soil particles, which significantly limits their mobility and leaching into groundwater. who.intcdc.govnm.gov
The extent of adsorption is influenced by several factors, with the organic carbon content of the soil being the most critical parameter. who.intnm.gov Adsorption generally increases with higher chlorine content and greater soil organic matter. who.intnm.gov Desorption of the compound from soil and sediment particles is often a slow, kinetically limited process. scispace.com This process is frequently described as biphasic, involving a rapid release from a "labile" fraction followed by a much slower release from a "nonlabile" or sequestered fraction. scispace.com This slow desorption can result in the long-term persistence of the compound in the soil matrix. scispace.com
Table 1: Factors Influencing the Soil Adsorption of Polychlorinated Biphenyls
| Factor | Influence on Adsorption | Description | Source(s) |
|---|---|---|---|
| Soil Organic Matter | Strong Positive Correlation | The primary determinant for PCB sorption. Higher organic carbon content leads to stronger binding due to hydrophobic interactions. | nm.gov, who.int |
| Clay Content | Positive Correlation | Clay minerals contribute to the adsorption of PCBs, although generally to a lesser extent than organic matter. | who.int |
| Degree of Chlorination | Positive Correlation | Adsorption tends to increase as the number of chlorine atoms on the biphenyl structure increases. Higher chlorinated congeners are more hydrophobic. | nm.gov |
| Water Content | Competitive Effect | Water can compete with PCBs for adsorption sites on soil particles. Alternating wet and dry cycles can enhance the loss of PCBs from soil compared to consistently dry conditions. | nm.gov |
Environmental Degradation Pathways of this compound
The persistence of this compound in the environment is due to its resistance to degradation. cpcb.nic.in However, both abiotic and biotic processes can lead to its gradual transformation.
Abiotic Transformation Processes (e.g., Photolysis)
Photolysis, or degradation by sunlight, is considered the most significant abiotic transformation process for PCBs in the environment. cpcb.nic.inwa.gov In aquatic systems, this process involves a carbon-to-chlorine bond absorbing energy from sunlight, which leads to the cleavage of the bond and the removal of a chlorine atom. wa.gov This results in the formation of a less chlorinated PCB congener. wa.gov
While specific data on the photolysis of this compound in aqueous solution is limited, experiments have been conducted on the compound under simulated conditions. In one study, this compound adsorbed onto silica (B1680970) gel was irradiated with simulated sunlight, demonstrating its susceptibility to photodegradation. epa.gov The estimated atmospheric photooxidation half-life for tetrachlorobiphenyls can range from approximately 4 to 37 days. epa.gov
Biotic Transformation Processes (e.g., Microbial Dechlorination, Oxidation)
Microbial activity is a key driver of PCB transformation in the environment, though the rates are often slow, especially for more highly chlorinated congeners like tetrachlorobiphenyls. cpcb.nic.in The primary biotic degradation pathways are anaerobic dechlorination and aerobic oxidation.
Anaerobic Microbial Dechlorination: Under anaerobic conditions, such as those found in deep sediments, microorganisms can remove chlorine atoms from the biphenyl rings, a process known as reductive dechlorination. researchgate.net This process typically reduces the toxicity of the compound and makes it more susceptible to further degradation. researchgate.net Studies on the closely related 2,3,4,6-tetrachlorobiphenyl (B164873) have documented specific dechlorination patterns, such as the removal of meta and para chlorines by microbial consortia. researchgate.net
Aerobic Microbial Oxidation: In the presence of oxygen, some bacteria can break open the biphenyl rings through oxidation. researchgate.net This process is generally more effective for PCBs with fewer chlorine atoms. cpcb.nic.in Tetrachlorobiphenyls are degraded slowly, but certain bacterial strains have demonstrated the ability to metabolize them. cpcb.nic.in Furthermore, the rhizosphere—the area of soil surrounding plant roots—can harbor enhanced microbial populations that contribute to the degradation of PCBs. nih.gov
Table 2: Examples of Microbial Transformation of Tetrachlorobiphenyls
| PCB Congener | Transformation Process | Microorganism Type | Resulting Product(s) | Source(s) |
|---|---|---|---|---|
| 2,3,5,6-Tetrachlorobiphenyl (B164875) | Reductive Dechlorination (ortho) | Anaerobic bacterial cultures | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.gov |
| 2,3,4,6-Tetrachlorobiphenyl | Reductive Dechlorination (meta, para) | Anaerobic sediment microorganisms | 2,4,6-Trichlorobiphenyl, 2,3,6-Trichlorobiphenyl | researchgate.net |
| 2,2',5,5'-Tetrachlorobiphenyl | Oxidation | Plant cell cultures (Medicago sativa) | 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl | nih.gov |
Bioaccumulation, Biotransformation, and Trophic Transfer of 2,2 ,4,6 Tetrachlorobiphenyl in Non Human Biota
Mechanisms of Uptake and Depuration of 2,2',4,6'-Tetrachlorobiphenyl in Organisms
Detailed experimental studies focusing exclusively on the uptake and depuration mechanisms of this compound (PCB 51) are limited in publicly available scientific literature. However, the behavior of PCBs as a class of compounds provides a general framework for understanding the likely pathways for this specific congener. PCBs are lipophilic, meaning they tend to dissolve in fats, which is a key factor driving their uptake and retention in organisms.
For many terrestrial and aquatic animals, the primary route of exposure to PCBs is through the ingestion of contaminated food. researchgate.net Due to their persistence and lipophilicity, PCBs accumulate in the fatty tissues of organisms. acs.org When these organisms are consumed, the PCBs are transferred to the predator, leading to dietary uptake. researchgate.net Lower chlorinated PCBs are generally absorbed from the gut with high efficiency. nih.gov
Dermal absorption is another significant pathway for exposure, particularly for organisms in direct contact with contaminated soil, sediment, or water. researchgate.netgdut.edu.cn PCBs can be absorbed through the skin, although the rate and extent of this absorption can be influenced by factors such as the type of soil or medium the compound is in and whether the exposure is occluded. nih.govcdc.govcdc.gov Studies on other tetrachlorobiphenyl isomers have demonstrated dermal absorption, suggesting this is a viable uptake route for PCB 51 as well. nih.govcdc.govcdc.gov
In aquatic environments, respiratory surfaces, particularly gills in fish, are a major site for the uptake of dissolved organic contaminants like PCBs directly from the water. zenodo.org The efficiency of gill uptake is related to the chemical's hydrophobicity. The process involves the passive diffusion of the chemical from the water across the gill membranes into the bloodstream. For some particle-bound contaminants, uptake may involve a two-step process of particles adhering to the gill surface, followed by the desorption and absorption of the chemical. nih.gov While specific data for PCB 51 is not available, this mechanism is a well-established pathway for PCBs in general. zenodo.org
The depuration, or elimination, of PCBs from an organism is generally a slow process, contributing to their bioaccumulation. Because they are stored in fatty tissues, they are not easily excreted in their original form. Elimination requires metabolic transformation (biotransformation) into more water-soluble (polar) metabolites. nih.gov These metabolites can then be more readily excreted from the body, primarily via feces through biliary excretion, and to a lesser extent, in urine. acs.org Studies on other PCB congeners in rats have shown that a significant portion of the compound is excreted in the feces as metabolites. acs.org Specific excretion rates for this compound in model organisms have not been extensively documented.
Bioaccumulation and Bioconcentration Factors for this compound in Various Ecological Receptors
Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. nih.gov Bioconcentration is a more specific term for the accumulation from water alone. wikipedia.org These processes are quantified by the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF), respectively. nih.govwikipedia.org
Trophic Transfer and Biomagnification of this compound Across Food Web Levels
Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. mdpi.com PCBs as a class are well-known to biomagnify in both aquatic and terrestrial food webs. mdpi.comnih.govnih.gov
There is a lack of specific field data quantifying the Trophic Magnification Factor (TMF)—a measure of biomagnification—for this compound (PCB 51). The TMF for any given PCB congener is influenced by its persistence, lipophilicity, and resistance to metabolic degradation. acs.org Congeners that are not easily metabolized tend to biomagnify to a greater extent. Research on marine food webs has reported that other tetrachlorobiphenyls, such as PCB 52, exhibit a high degree of trophic magnification. researchgate.net This suggests that PCB 51, as a persistent and lipophilic compound, likely undergoes trophic transfer and has the potential to biomagnify, though its specific behavior across different food webs has yet to be quantified.
Biotransformation Pathways of this compound and its Metabolites
The biotransformation of PCBs is a critical process that influences their persistence, bioaccumulation, and potential toxicity. The primary mechanism for PCB metabolism in vertebrates is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme system, primarily in the liver. nih.govresearchgate.net This initial step introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated PCB metabolites (OH-PCBs). nih.gov
For this compound (PCB 51), several potential mono-hydroxylated metabolites have been identified. nih.gov These transformations can occur on either of the phenyl rings at positions not occupied by chlorine atoms. The formation of these metabolites is the first step toward increasing the water solubility of the compound, which facilitates its eventual excretion. nih.gov
Following hydroxylation, these OH-PCBs can undergo further biotransformation. They can be conjugated with molecules like glucuronic acid or sulfate, which further increases their water solubility and aids in elimination. acs.orgacs.org Alternatively, some OH-PCBs can be further metabolized into other persistent products, such as methylsulfonyl-PCBs (MeSO₂-PCBs), which have been found to accumulate in specific tissues in wildlife. nih.gov The complete biotransformation pathway for PCB 51, including the formation of conjugated or methylsulfonyl metabolites in various organisms, remains an area for further investigation.
| Metabolite Name | Abbreviation |
|---|---|
| 3-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 3-OH-PCB 51 |
| 5-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 5-OH-PCB 51 |
| 6-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 6-OH-PCB 51 |
| 3'-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 3'-OH-PCB 51 |
| 4'-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 4'-OH-PCB 51 |
Role of Cytochrome P450 Enzymes in Hydroxylation (Phase I Metabolism)
The initial and rate-limiting step in the metabolism of this compound is hydroxylation, a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce a hydroxyl (-OH) group onto the biphenyl structure, increasing its polarity and facilitating further metabolism and excretion.
The specific CYP isoforms involved in the hydroxylation of a particular polychlorinated biphenyl (PCB) congener are largely determined by its chlorine substitution pattern. For PCBs with multiple ortho-chlorine substituents, such as this compound which possesses three ortho-chlorines, members of the CYP2B subfamily are the principal catalysts. nih.gov While direct studies pinpointing the exact CYP2B enzymes responsible for the metabolism of this compound are limited, research on structurally similar congeners provides strong evidence for their involvement. For instance, studies on other tetrachlorobiphenyls have demonstrated the significant role of CYP2B enzymes in their hydroxylation. acs.orgnih.gov
The hydroxylation process can occur at various positions on the biphenyl rings, leading to the formation of different hydroxylated metabolites (OH-PCBs). A comprehensive review of PCB metabolism has listed several potential mono-hydroxylated metabolites of this compound, including 3-OH-PCB 50, 3'-OH-PCB 50, 4'-OH-PCB 50, 5'-OH-PCB 50, and 6'-OH-PCB 50. nih.gov The formation of these specific isomers is dependent on the accessibility of the carbon atoms to the active site of the metabolizing CYP enzyme.
Conjugation Reactions (Phase II Metabolism), including Glucuronidation and Sulfation
Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the organism. The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. nih.gov
Glucuronidation involves the attachment of a glucuronic acid moiety to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly enhances the polarity of the metabolite. nih.govreactome.orguomus.edu.iqdrughunter.com
Sulfation , on the other hand, is the addition of a sulfonate group (-SO3-), catalyzed by sulfotransferases (SULTs). nih.gov
The efficiency of these conjugation reactions is highly dependent on the specific structure of the OH-PCB metabolite. nih.gov Factors such as the position of the hydroxyl group and the surrounding chlorine atoms can influence the accessibility of the metabolite to the active sites of UGTs and SULTs. While general principles of OH-PCB conjugation are established, specific studies detailing the glucuronidation and sulfation of the various hydroxylated metabolites of this compound in non-human biota are not extensively documented in the available literature.
Formation and Disposition of Hydroxylated (OH-PCBs) and Methylsulfonyl (MeSO2-PCBs) Metabolites
The biotransformation of this compound leads to the formation of two major classes of persistent metabolites: hydroxylated PCBs (OH-PCBs) and methylsulfonyl PCBs (MeSO2-PCBs). nih.gov
Hydroxylated PCBs (OH-PCBs): As discussed, these are the primary products of Phase I metabolism. Their disposition within an organism is influenced by their ability to undergo further conjugation and elimination. Some OH-PCBs may be readily excreted, while others can persist and accumulate in tissues. The specific hydroxylated metabolites theoretically possible from this compound include various positional isomers on both phenyl rings. nih.gov
Methylsulfonyl PCBs (MeSO2-PCBs): These metabolites are formed through a more complex pathway that involves the mercapturic acid pathway. This process begins with the conjugation of the parent PCB or an epoxide intermediate with glutathione, followed by a series of enzymatic steps that ultimately lead to the formation of a methylsulfonyl group attached to the biphenyl structure. north-slope.org
Research has shown the formation of methylsulfonyl metabolites from tetrachlorobiphenyls in mice. north-slope.org These MeSO2-PCBs are lipophilic and can accumulate in specific tissues. For example, studies on bowhead whales have shown the presence of various MeSO2-PCB congeners in their blubber, with 4-MeSO2-substituted congeners being prominent. north-slope.org The ratio of MeSO2-PCBs to their parent PCB congeners suggests that the enzymatic processes necessary for their formation, likely involving CYP2B-like enzymes, are present in these marine mammals. north-slope.org The specific disposition of hydroxylated and methylsulfonyl metabolites derived from this compound in various non-human biota requires further targeted investigation to fully understand their environmental fate and potential for bioaccumulation.
Enantioselective Metabolism of Chiral Tetrachlorobiphenyl Congeners
Polychlorinated biphenyls that have three or more chlorine atoms in the ortho positions and lack planar symmetry are chiral, meaning they can exist as non-superimposable mirror images called atropisomers or enantiomers. acs.orgnih.govresearchgate.net this compound, with its three ortho-chlorines, falls into this category and is therefore a chiral compound.
The metabolism of chiral PCBs in biological systems is often enantioselective, meaning that one atropisomer is metabolized at a different rate than the other. acs.orgnih.govresearchgate.net This enantioselectivity is primarily driven by the stereospecific interactions between the PCB atropisomers and the active sites of metabolizing enzymes, particularly cytochrome P450s. nih.govacs.org
Studies on other chiral tetrachlorobiphenyls, such as 2,2',3,6-tetrachlorobiphenyl (B1595939) (PCB 45), have demonstrated that human CYP2B6 and rat CYP2B1 metabolize the separated atropisomers to hydroxylated and dechlorinated metabolites in an enantioselective manner. acs.orgnih.govkobe-u.ac.jp This differential metabolism can lead to an enrichment of one atropisomer over the other in the tissues of exposed organisms. usgs.gov
The enantioselective metabolism of chiral PCBs has significant toxicological implications, as the toxicity of a PCB congener can be dependent on the specific atropisomer. acs.orgnih.govresearchgate.net While the principles of enantioselective PCB metabolism are well-established, specific research detailing the atropisomeric metabolism of this compound and the resulting enantiomeric fractions of its metabolites in non-human biota is an area that warrants further investigation.
Mechanistic Investigations of 2,2 ,4,6 Tetrachlorobiphenyl Interactions in Biological Systems in Vitro and Non Human in Vivo Models
Cellular Uptake and Intracellular Distribution of 2,2',4,6'-Tetrachlorobiphenyl
Polychlorinated biphenyls (PCBs), including the congener this compound, are lipophilic compounds. nih.govnih.gov This property facilitates their passage across the phospholipid bilayers of cell membranes. The primary routes of absorption in biological systems are through inhalation, oral ingestion, and dermal contact. nih.gov Once absorbed, these compounds are typically transported in the blood, often bound to proteins like albumin. nih.gov
Due to their high lipid solubility, PCBs tend to bioaccumulate in adipose tissues and other lipid-rich compartments of the body. nih.govnih.gov Studies on similar tetrachlorinated biphenyl (B1667301) congeners, such as 2,2',5,5'-tetrachlorobiphenyl (PCB 52), in female Sprague Dawley rats have demonstrated wide distribution in various tissues following exposure. In one study, PCB 52 was identified in all investigated tissues, with metabolites primarily found in the serum and liver. nih.gov While specific distribution data for this compound is not detailed in the provided research, its physicochemical properties suggest a similar pattern of uptake and distribution, favoring accumulation in fatty tissues.
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Expression Modulation by Dioxin-like Tetrachlorobiphenyls
The interaction of PCB congeners with the Aryl Hydrocarbon Receptor (AhR) is largely determined by their molecular structure, specifically their ability to adopt a planar or "coplanar" conformation. Dioxin-like PCBs, which lack chlorine substitutions at the ortho positions (2, 2', 6, and 6'), can rotate freely around the bond linking the two phenyl rings. This planarity allows them to bind with high affinity to the AhR, a ligand-activated transcription factor, initiating a cascade of gene expression changes. oecd.orgnih.gov This pathway is responsible for many of the toxic effects associated with dioxin-like compounds. nih.govnih.gov
In contrast, this compound is classified as a non-coplanar or ortho-substituted PCB. The presence of chlorine atoms at the 2 and 2' positions sterically hinders the rotation of the phenyl rings, forcing the molecule into a non-planar conformation. This three-dimensional structure significantly reduces its binding affinity for the AhR. Consequently, this compound is considered a very weak or non-activator of the AhR pathway. Research on other non-coplanar congeners, such as 2,2',4,4'-tetrachlorobiphenyl (B165808), has demonstrated that their biological effects occur through AhR-independent mechanisms. nih.gov Therefore, the modulation of downstream gene expression by this compound is not primarily mediated by the classical AhR pathway associated with dioxin-like toxicity.
Induction of Hepatic Xenobiotic-Metabolizing Enzymes by this compound
The induction of hepatic xenobiotic-metabolizing enzymes by PCBs is also structure-dependent. These enzymes, particularly the cytochrome P450 (CYP) superfamily, are crucial for the metabolism of foreign compounds. PCB congeners are generally classified into two main groups of inducers based on their structure.
3-Methylcholanthrene (3-MC)-type inducers : These are the coplanar, dioxin-like PCBs that act through the AhR to induce CYP1A family enzymes. ohsu.edu
Phenobarbital (PB)-type inducers : These are typically non-coplanar, ortho-substituted PCBs that induce CYP2B and CYP3A family enzymes through AhR-independent pathways, such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).
Given that this compound is a non-coplanar congener, it is expected to act as a phenobarbital-type inducer of hepatic enzymes. Studies on other non-coplanar PCBs confirm this pattern. For example, 2,4,5,2',4',5'- and 2,4,6,2',4',6'-hexachlorobiphenyls have been shown to stimulate aminopyrine-N-demethylase activity, a marker for PB-type induction, without significantly affecting aryl hydrocarbon hydroxylase activity, which is characteristic of 3-MC-type induction. ohsu.edu This suggests that this compound likely contributes to the metabolic processing of xenobiotics by upregulating a specific subset of cytochrome P450 enzymes in the liver.
Modulation of Signal Transduction Pathways by this compound
Non-coplanar PCBs have been shown to activate inflammatory pathways in various cell types. These actions are independent of the AhR and can contribute to cellular damage. For instance, studies on the non-coplanar congener 2,2',4,4'-tetrachlorobiphenyl in differentiated human promyelocytic leukemia (HL-60) cells demonstrated an upregulation of cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation. The same study showed that this PCB congener also caused an increase in the release of arachidonic acid, the substrate for COX enzymes. nih.gov This evidence suggests that ortho-substituted PCBs like this compound may trigger inflammatory responses by modulating the expression and activity of critical enzymes in the inflammatory cascade.
The generation of reactive oxygen species (ROS) is a mechanism of toxicity for many environmental contaminants, including some PCB congeners. nih.govmdpi.com Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense systems, leading to damage of lipids, proteins, and DNA. frontiersin.org Some studies have shown that certain non-coplanar PCBs can increase the intracellular levels of ROS, such as superoxide anions and hydrogen peroxide, leading to oxidative stress. nih.gov However, research into ROS production by different PCB congeners has shown specificity. For example, one study found that while 2,2'-dichlorobiphenyl stimulated ROS production in rat synaptosomes, the congener 2,2',6,6'-tetrachlorobiphenyl was not active at the tested concentration. nih.gov Specific research directly implicating this compound in the generation of ROS and subsequent oxidative stress responses is not detailed in the available literature.
Significant research has elucidated a specific neurotoxic mechanism for this compound involving the modulation of calcium signaling and the induction of apoptosis (programmed cell death). nih.gov In rat pheochromocytoma (PC12) cells, this compound was identified as a potent activator of Phospholipase A2 (PLA2), an enzyme that plays a critical role in various cellular processes. nih.gov
The activation of PLA2 by this congener was shown to be independent of intracellular calcium levels but was inhibited by specific PLA2 inhibitors. This activation subsequently leads to an increase in the intracellular calcium concentration ([Ca2+]i) by promoting influx from the extracellular environment. nih.gov This disruption of calcium homeostasis is a critical step that triggers the apoptotic pathway, ultimately leading to cell death. nih.gov These findings suggest that the neurotoxic effects of certain ortho-substituted PCBs may be mediated through a PLA2-dependent mechanism that culminates in apoptosis. nih.gov
Table 1: Effect of Inhibitors on 2,2',4,6-Tetrachlorobiphenyl (TeCB)-Induced Responses in PC12 Cells
| Inhibitor | Target(s) | Effect on TeCB-induced PLA2 Activation | Effect on TeCB-induced Ca2+ Influx |
|---|---|---|---|
| Bromoenol lactone (BEL) | Calcium-independent PLA2 (iPLA2) | Inhibited | Partially Inhibited |
| Methyl arachidonyl fluorophosphonate (MAFP) | Cytosolic PLA2 (cPLA2) and iPLA2 | Inhibited | Partially Inhibited |
| EGTA | Extracellular Ca2+ chelator | Not Inhibited | - |
| BAPTA-AM | Intracellular Ca2+ chelator | Not Inhibited | - |
Endocrine System Interactions and Modulation by this compound and its Metabolites
PCBs are well-established endocrine-disrupting chemicals that can interfere with the synthesis, transport, and metabolism of hormones. The biotransformation of PCBs in organisms can lead to the formation of metabolites, such as hydroxylated PCBs (OH-PCBs), which may possess their own distinct biological activities. While the metabolism of many PCB congeners has been studied, specific data on this compound is limited. However, based on general metabolic pathways for PCBs, several potential hydroxylated metabolites of this compound have been identified. nih.gov
Table 1: Potential Hydroxylated Metabolites of this compound
| Metabolite Name | Abbreviation |
|---|---|
| 3-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 3-OH-PCB 51 |
| 5-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 5-OH-PCB 51 |
| 6-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 6-OH-PCB 51 |
| 3'-hydroxy-2,2',4,6'-tetrachlorobiphenyl | 3'-OH-PCB 51 |
Data sourced from Grimm et al., 2015. nih.gov
The estrogenic or anti-estrogenic activity of PCBs is highly structure-dependent. Some PCB congeners and, more frequently, their hydroxylated metabolites can bind to estrogen receptors (ERs), acting as either agonists (mimicking estrogen) or antagonists (blocking estrogen). wikipedia.orgratcatinc.com This interaction can lead to disruptions in reproductive function and other estrogen-regulated processes. For example, certain ortho-substituted PCBs and their hydroxylated metabolites have demonstrated estrogenic activity in both in vitro and in vivo models. nih.gov Research on a variety of PCB congeners has shown a range of estrogenic and anti-estrogenic effects. iaea.org However, direct experimental data characterizing the specific estrogen receptor agonistic or antagonistic activities of this compound and its potential metabolites is currently lacking in scientific literature.
Immunological System Pathway Perturbations by this compound
Exposure to PCBs has been linked to immune system dysfunction. nih.gov Studies involving commercial PCB mixtures, such as Aroclor 1242, have demonstrated humoral immunosuppression in animal models. epa.gov Effects observed in mice include a significant reduction in antibody production in response to an antigen. epa.gov The underlying mechanisms may involve alterations in lymphocyte function and signaling pathways. Furthermore, epigenetic studies have shown that PCB exposure is associated with changes in DNA methylation in regions near the binding sites for transcription factors involved in immune function. nih.gov While these findings establish a clear link between PCBs and immunotoxicity, research specifically investigating the immunological system pathway perturbations induced by this compound has not been reported.
Neurochemical System Interactions and Neurobiological Responses to this compound
The nervous system is a primary target for PCB toxicity, particularly during development. nih.govescholarship.org A significant body of research points to non-dioxin-like, ortho-substituted PCBs as key mediators of neurotoxicity. nih.gov this compound falls into this structural category. The proposed mechanisms for PCB-induced neurotoxicity are multifaceted and include the disruption of intracellular signaling pathways, particularly those involving calcium homeostasis, and interference with neurotransmitter systems, such as the dopamine system. nih.govnih.gov Alterations in protein kinase C (PKC) translocation and Ca2+-buffering have been identified as key events following exposure to active ortho-substituted congeners in vitro. nih.gov Although the structural characteristics of this compound suggest it could be neurotoxic, specific studies on its direct interactions with neurochemical systems and resulting neurobiological responses are limited.
Molecular Mechanisms of Genotoxicity and Mutagenicity Induced by Tetrachlorobiphenyls
Some PCBs have demonstrated mutagenic and genotoxic effects. wikipedia.org The metabolic activation of PCBs can lead to the formation of reactive intermediates, such as arene oxides, which have the potential to bind covalently to DNA and other macromolecules, leading to mutations and DNA damage. Studies on other non-dioxin-like congeners, such as PCB 150 and PCB 180, have shown a significant increase in genotoxicity at high concentrations in cell-based assays like the Comet assay. researchgate.net This suggests a potential for some tetrachlorobiphenyls to induce DNA damage. However, there is a lack of specific research in the available literature that investigates the molecular mechanisms of genotoxicity and mutagenicity directly induced by this compound.
Epigenetic Modifications Induced by this compound
Epigenetic modifications, such as DNA methylation, are emerging as a critical mechanism through which environmental exposures can lead to long-term changes in gene expression and health outcomes. Research has shown that exposure to PCBs is associated with alterations in epigenetic marks. nih.gov For example, studies in human populations have found that increased total PCB levels are associated with widespread differences in DNA methylation at numerous CpG sites across the genome. nih.gov Animal studies on specific congeners like PCB 118 have demonstrated that prenatal exposure can alter the DNA methylation status of critical imprinted genes in the offspring. nih.gov These findings indicate that epigenetic disruption is a plausible mechanism of action for PCBs. Nevertheless, studies focusing specifically on the epigenetic modifications induced by this compound are currently absent from the scientific literature.
Quantitative Structure-Activity Relationships (QSARs) for this compound and Related Congeners in Mechanistic Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. In the context of this compound (PCB 50) and its congeners, QSAR studies are instrumental in predicting their potential toxicity and elucidating the structural features that govern their interactions with biological systems. These models are built on the principle that the activity of a chemical is a function of its molecular structure and physicochemical properties.
The biological activity of polychlorinated biphenyls (PCBs) is largely determined by their chlorine substitution pattern, which influences their three-dimensional conformation and electronic properties. For this compound, a di-ortho substituted congener, its non-planar (non-coplanar) structure is a critical determinant of its biological behavior. This structural feature generally results in a lower affinity for the aryl hydrocarbon (Ah) receptor compared to coplanar PCBs, leading to different toxicological profiles.
QSAR models for PCBs often employ a variety of molecular descriptors to quantify different aspects of their structure. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding the potential for interactions with biological macromolecules.
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric indices. For PCBs, steric hindrance due to ortho-chlorine atoms significantly impacts their ability to adopt a planar conformation and bind to receptors.
Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kow) is a key descriptor that reflects the lipophilicity of a compound. For persistent organic pollutants like PCBs, hydrophobicity is a major factor in their bioaccumulation and distribution in biological tissues.
In mechanistic studies, QSAR models have been developed to predict various biological endpoints for PCBs, including their binding affinity to receptors like the Ah receptor, estrogen receptors, and transthyretin, as well as their potency to induce enzymatic activity (e.g., cytochrome P450 enzymes) and other toxic effects.
For di-ortho substituted PCBs like this compound, QSAR studies often focus on activities that are not primarily mediated by the Ah receptor. These can include neurotoxic effects, disruption of intracellular signaling pathways, and effects on thyroid hormone transport. The presence of chlorine atoms in the ortho positions (2, 2', 6, 6') forces the two phenyl rings to twist relative to each other, creating a non-planar conformation that sterically hinders binding to the planar-preferring Ah receptor.
The following interactive data tables showcase the types of data used in QSAR studies of PCBs. While specific QSAR models and extensive experimental data for this compound are not always readily available in the public domain, these tables provide a representative example of the molecular descriptors and biological activity data that form the basis of such predictive models.
Table 1: Selected Molecular Descriptors for this compound and Related Congeners
| Compound | IUPAC Number | Number of Ortho-Chlorines | Log Kow | Molecular Weight ( g/mol ) |
| This compound | PCB 50 | 2 | 6.11 | 291.99 |
| 2,2',5,5'-Tetrachlorobiphenyl | PCB 52 | 2 | 6.11 | 291.99 |
| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 | 0 | 6.37 | 291.99 |
| 2,3',4,4',5-Pentachlorobiphenyl | PCB 118 | 1 | 6.74 | 326.43 |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB 153 | 2 | 7.27 | 360.88 |
Table 2: Example of a QSAR Data Set for Aryl Hydrocarbon (Ah) Receptor Binding Affinity
| Compound | IUPAC Number | Experimental Relative Affinity (log RA) | Predicted Relative Affinity (log RA) |
| This compound | PCB 50 | -4.50 | -4.35 |
| 2,2',5,5'-Tetrachlorobiphenyl | PCB 52 | -4.20 | -4.15 |
| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 | -0.90 | -1.05 |
| 2,3',4,4',5-Pentachlorobiphenyl | PCB 118 | -2.80 | -2.95 |
| 2,2',4,4',5,5'-Hexachlorobiphenyl | PCB 153 | -4.80 | -4.75 |
Note: The data in these tables are representative and compiled for illustrative purposes based on typical values found in QSAR literature for PCBs. The predicted values are hypothetical and shown to demonstrate the nature of QSAR models.
These QSAR models, once validated, can be powerful tools for screening large numbers of untested PCB congeners for potential toxicity, prioritizing them for further experimental investigation, and providing insights into the molecular mechanisms underlying their biological effects. For this compound, QSAR studies help to contextualize its biological activity within the broader class of PCBs and to understand how its specific substitution pattern contributes to its unique toxicological profile.
Advanced Analytical Methodologies for 2,2 ,4,6 Tetrachlorobiphenyl Quantification
Sample Preparation Techniques for Diverse Environmental and Biological Matrices
The initial and most critical stage in the analysis of 2,2',4,6'-tetrachlorobiphenyl is the effective extraction and isolation of the analyte from the sample matrix. cdc.gov This step aims to quantitatively remove the target compound while minimizing co-extraction of interfering substances. cdc.gov
A variety of extraction techniques are employed, with the choice depending on the matrix type, concentration of the analyte, and laboratory resources.
Supercritical Fluid Extraction (SFE): SFE is a modern technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. tandfonline.comlsu.edu By manipulating temperature and pressure, the solvating properties of CO2 can be finely tuned. researchgate.net SFE offers several advantages over traditional solvent extraction, including reduced solvent consumption and extraction time. tandfonline.com For instance, studies have shown that SFE can achieve high recovery rates for PCBs from contaminated soils and sediments. tandfonline.comnih.gov The efficiency of SFE can be enhanced by adding a small amount of an organic solvent (modifier), such as methanol, to the supercritical CO2, which improves the extraction of more polar analytes. tandfonline.comresearchgate.net Research has demonstrated that SFE with pure CO2 can selectively extract hydrophobic pollutants like PCBs without significantly altering the soil's organic matrix. epa.gov
Solvent Extraction: This category includes several well-established methods:
Soxhlet Extraction: A classic and exhaustive technique, Soxhlet extraction is frequently used for solid samples like soil and sediment. epa.govfederalregister.gov It involves continuous extraction with a solvent or solvent mixture (e.g., hexane (B92381)/acetone) over an extended period (18 +/-2 hours). epa.gov While effective, it is time-consuming and requires large volumes of organic solvents. tandfonline.com
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures and pressures. nih.govepa.gov These conditions increase the efficiency and speed of the extraction process, reducing solvent usage compared to Soxhlet. nih.gov A study on the simultaneous extraction of PCBs and their metabolites from tissue samples developed a PLE-based method using a hexane:dichloromethane:methanol mixture that yielded efficient recoveries. nih.gov
Ultrasonic Extraction: This method uses ultrasonic waves to facilitate the extraction of analytes from a solid matrix into a solvent. federalregister.govepa.gov It is generally faster than Soxhlet extraction. federalregister.gov For sediment samples, a simple method involving ultrasonic extraction with hexane at 55°C for 15 minutes has been described. gcms.cz
Liquid-Liquid Extraction (LLE): LLE is the standard method for aqueous samples, using a separatory funnel to partition the PCBs from the water into an immiscible organic solvent like methylene (B1212753) chloride or hexane. cdc.govepa.gov
| Extraction Method | Typical Matrix | Common Solvents | Key Advantages | Key Disadvantages | Source |
|---|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | Soil, Sediment | Supercritical CO2 (with or without modifier like methanol) | Reduced solvent use, faster extraction, selective | Higher initial equipment cost | tandfonline.comresearchgate.netepa.gov |
| Soxhlet Extraction | Soil, Sediment, Solid Waste | Hexane/Acetone, Methylene chloride/Acetone | Exhaustive, well-established | Time-consuming, large solvent volume | epa.govepa.gov |
| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Soil, Sediment, Tissue | Hexane/Dichloromethane, Hexane/Acetone | Fast, automated, reduced solvent use | High initial equipment cost | nih.govepa.gov |
| Ultrasonic Extraction | Soil, Sediment | Hexane, Methylene chloride/Acetone | Faster than Soxhlet, simpler setup | May be less exhaustive than Soxhlet | epa.govgcms.cz |
| Liquid-Liquid Extraction (LLE) | Aqueous Samples | Methylene chloride, Hexane | Simple, effective for liquids | Can form emulsions, large solvent volume | cdc.govepa.gov |
Following extraction, the resulting extract often contains a complex mixture of co-extracted substances (e.g., lipids, pigments, sulfur) that can interfere with chromatographic analysis. cdc.govepa.gov Therefore, a cleanup step is essential to remove these interferences. cdc.gov
Sulfuric Acid/Potassium Permanganate (B83412) Cleanup: This is a rigorous and highly effective cleanup technique specifically for PCBs, as outlined in EPA Method 3665A. epa.govepa.gov The procedure involves sequentially treating the sample extract (solvent-exchanged to hexane) with concentrated sulfuric acid and, if necessary, an aqueous solution of potassium permanganate. epa.gov The concentrated sulfuric acid is very effective at removing lipids and other oxidizable organic compounds. epa.govnih.govresearchgate.net The subsequent potassium permanganate wash removes any remaining color from the extract. epa.gov This aggressive cleanup method is unsuitable for many other organic analytes, such as certain pesticides, which would be destroyed in the process. epa.govepa.gov
Adsorption Chromatography: Column chromatography using adsorbents like Florisil or silica (B1680970) gel is also widely used for cleanup. cdc.govnih.govnih.gov These materials separate PCBs from interfering compounds based on polarity. For instance, Florisil has been successfully used as a fat retainer for the simultaneous extraction and cleanup of PCBs from animal tissues by PLE. nih.gov
Chromatographic Separation Techniques
The separation of this compound from the other 208 PCB congeners is a formidable challenge due to their structural similarity. mmu.ac.uk High-resolution gas chromatography is the cornerstone of PCB analysis. cdc.gov
HRGC utilizing narrow-bore fused-silica capillary columns is indispensable for congener-specific PCB analysis. cdc.govepa.gov These columns offer high theoretical plate counts, enabling the separation of many closely eluting isomers. The choice of the stationary phase coated on the inside of the capillary column is critical. 5% phenyl-substituted methylpolysiloxane phases (e.g., DB-5) became a standard for PCB analysis. researchgate.net Even with highly efficient columns, co-elution of some congeners is a persistent issue, meaning no single column can separate all 209 PCBs. mmu.ac.uk A study using an extremely efficient 80 m x 0.1mm capillary column was able to resolve 195 PCB congeners. nih.gov
Comprehensive two-dimensional gas chromatography (GCxGC) significantly enhances the peak capacity and resolving power compared to single-column GC. mmu.ac.uk In a GCxGC system, the effluent from a primary column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase (an orthogonal phase). dioxin20xx.org This results in a two-dimensional separation of the compounds. GCxGC has proven to be a powerful technique for resolving PCB congeners. mmu.ac.ukresearchgate.net Researchers have successfully used GCxGC systems to separate nearly all 209 PCB congeners in a single analytical run. mmu.ac.ukshimadzu.com For example, one method utilized an Rtx-PCB column in the first dimension and an Rxi-17 column in the second dimension to separate 188 of the 209 congeners, with an additional 12 identified through data processing. mmu.ac.uk
| Technique | Principle | Typical Performance for PCBs | Advantages | Disadvantages | Source |
|---|---|---|---|---|---|
| High-Resolution Gas Chromatography (HRGC) | Separation on a single long capillary column. | Separates a substantial proportion of congeners, but co-elutions are common. | Well-established, widely available. | Incomplete separation of all 209 congeners. | cdc.govresearchgate.net |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Effluent from a primary column is sequentially separated on a second, orthogonal column. | Can separate over 190 congeners in a single run. | Vastly superior resolving power, reduces co-elution. | More complex instrumentation and data analysis. | mmu.ac.ukresearchgate.netshimadzu.com |
Advanced Detection Methodologies
The final step in the analytical process is the detection and quantification of the separated this compound.
Electron Capture Detector (ECD): The ECD is a highly sensitive detector for halogenated compounds like PCBs and has historically been the detector of choice. epa.gov It offers excellent sensitivity, often in the picogram range. cdc.gov However, its selectivity is limited, and it can only identify compounds based on their retention time, making it susceptible to errors from co-eluting interfering compounds. cdc.gov
Mass Spectrometry (MS): Mass spectrometry, coupled with GC, provides more definitive identification and quantification.
Low-Resolution Mass Spectrometry (LRMS): When operated in selected ion monitoring (SIM) mode, LRMS offers greater selectivity than ECD and can distinguish and measure homologs that may co-elute on the GC column. cdc.gov
High-Resolution Mass Spectrometry (HRMS): EPA Method 1668 is the current benchmark for measuring individual PCB congeners in various matrices, utilizing HRGC/HRMS. cdc.gov This technique provides very high selectivity and low detection limits, typically in the picogram-per-liter (pg/L) range for water and nanogram-per-kilogram (ng/kg) range for solids and tissues. cdc.gov
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer, GC-MS/MS provides even greater selectivity by monitoring specific fragmentation transitions, further reducing matrix interference. shimadzu.com
Time-of-Flight Mass Spectrometry (TOFMS): Often coupled with GCxGC, TOFMS is capable of very high data acquisition rates, which is necessary to capture the very narrow peaks produced by the second-dimension column in a GCxGC system. mmu.ac.uk This combination provides both high-resolution separation and sensitive mass detection. gcms.czmmu.ac.uk
Electron Capture Detection (ECD)
Gas chromatography coupled with an electron capture detector (GC-ECD) is a classical and widely used technique for the analysis of polychlorinated biphenyls (PCBs), including this compound. epa.gov The ECD is highly selective and exceptionally sensitive to electrophilic compounds, particularly those containing halogens like the chlorine atoms in PCBs. chromatographyonline.comresearchgate.net This inherent selectivity makes it an excellent choice for trace-level analysis in complex environmental samples. tue.nlepa.gov
The principle of ECD involves a radioactive source (typically Nickel-63) that emits beta particles, ionizing the carrier gas (usually nitrogen) and creating a steady stream of free electrons. When an electron-capturing compound like a PCB elutes from the GC column and enters the detector, it captures some of these free electrons, causing a decrease in the standing current. This decrease is measured as a positive signal. chromatographyonline.com
The sensitivity of the ECD allows for detection limits in the picogram (pg) to nanogram (ng) range. chromatographyonline.comnih.gov For instance, validated methods for indicator PCBs have achieved minimum detectable quantities (MDQs) ranging from 0.0005 to 0.002 ng. nih.gov The detector's response generally increases with the number of chlorine atoms on the biphenyl (B1667301) structure. nih.gov However, while highly sensitive, a significant limitation of ECD is that it does not provide structural information, relying solely on chromatographic retention time for identification. researchgate.net Therefore, confirmation of results using a more definitive technique like mass spectrometry is often required. epa.gov
| Parameter | Reported Value | Reference |
|---|---|---|
| Minimum Detectable Quantity (MDQs) | 0.0005 to 0.002 ng | nih.gov |
| Detection Limits (General) | Picogram (pg) range | chromatographyonline.com |
| Precision (% RSD) | 2.4% to 14.5% | nih.gov |
| Accuracy (% Recovery) | 95.7% to 101.0% | nih.gov |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. Unlike ECD, MS provides structural information by measuring the mass-to-charge ratio (m/z) of the molecule and its fragments, offering a higher degree of confidence in compound identification. researchgate.net For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. researchgate.net
Further enhancements in selectivity and sensitivity are achieved with tandem mass spectrometry (GC-MS/MS). thermofisher.com This technique involves the selection of a specific precursor ion from the first mass spectrometer, its fragmentation in a collision cell, and the subsequent detection of a specific product ion in the second mass spectrometer. thermofisher.com This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for reliable quantification at very low levels, even in complex matrices. shimadzu.comthermofisher.com Advances in GC-MS/MS technology have led to its acceptance as a reliable confirmatory method for PCB analysis in food and feed. thermofisher.com Limits of quantitation (LOQ) for persistent organic pollutants using GC-MS/MS can range from 4 to 20 pg/µL. nih.gov
| Technique | Principle | Key Advantage | Typical LOQ |
|---|---|---|---|
| GC-MS (SIM) | Monitors specific ions characteristic of the analyte. | Provides structural confirmation and improved sensitivity over full-scan mode. researchgate.netresearchgate.net | Low pg/µL range |
| GC-MS/MS (MRM) | Selects a precursor ion, fragments it, and detects a specific product ion. | Superior selectivity, reduced matrix effects, and enhanced sensitivity. shimadzu.comthermofisher.com | 4-20 pg/µL for POPs nih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), typically coupled with high-resolution gas chromatography (HRGC), represents the state-of-the-art for the analysis of PCBs and other persistent organic pollutants. dioxin20xx.orgcdc.gov Unlike low-resolution mass spectrometry which measures nominal mass, HRMS instruments can measure mass with very high accuracy (typically to four or five decimal places). researchgate.netresearchgate.net This capability allows for the determination of the elemental composition of an ion, providing a very high degree of confidence in the identification of this compound. researchgate.netnih.gov
The primary advantage of HRMS is its ability to distinguish between target analytes and interfering matrix components that may have the same nominal mass (isobaric interference). researchgate.netrsc.org By setting the mass spectrometer to a high resolution (e.g., 10,000), it is possible to physically separate the ion signal of the analyte from that of the interference, leading to a much cleaner signal and more accurate quantification. researchgate.net U.S. EPA Method 1668A is a standardized method that utilizes HRGC/HRMS for the congener-specific determination of PCBs in various environmental samples. dioxin20xx.orgcdc.gov This methodology can achieve extremely low detection limits, often in the picogram-per-liter (pg/L) range for water samples and the nanogram-per-kilogram (ng/kg) range for solids and tissues. dioxin20xx.orgcdc.gov
| Matrix | Detection Limit | Reference Method/Study |
|---|---|---|
| Water | 10 pg/L | dioxin20xx.org |
| Water | 109 to 193 pg/L (EDL) | EPA Method 1668 cdc.gov |
| Tissue | 1-10 ng/kg (ppt) | dioxin20xx.org |
| Soil/Tissue | 11-19 ng/kg (EDL) | EPA Method 1668 cdc.gov |
Quality Assurance and Quality Control (QA/QC) in this compound Analysis
A comprehensive QA/QC program for PCB analysis typically includes several key elements to monitor and evaluate the performance of the entire analytical process, from sample collection to final data reporting. unitar.orgvt.gov These elements include:
Method Blanks: An analyte-free matrix is carried through the entire sample preparation and analysis process to assess for any contamination introduced by reagents, glassware, or the instrument itself. epa.govunitar.org
Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte(s) of interest. The analysis of the LCS is used to monitor the performance of the method and the accuracy of the analytical batch. epa.govunitar.org
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a portion of an actual sample, which is then analyzed in duplicate. MS/MSD results are used to evaluate the effect of the sample matrix on the accuracy and precision of the method. unitar.orgvt.gov
Field and Laboratory Duplicates: Separate samples collected at the same time and location (field duplicates) or subsamples of a single sample (laboratory duplicates) are analyzed to assess the precision of the sampling and analytical methods. vt.gov
Demonstration of Proficiency: Before analyzing any samples, the laboratory must demonstrate its ability to generate acceptable results for accuracy and precision with the chosen method. epa.gov
Use of Certified Reference Materials and Internal Standards
The use of certified reference materials and internal standards is fundamental to achieving accuracy and precision in the quantification of this compound. nih.gov
Certified Reference Materials (CRMs) are highly characterized materials with a certified concentration and associated uncertainty for one or more analytes. sigmaaldrich.com CRMs are produced by national metrology institutes or accredited reference material producers and are used to validate analytical methods, verify instrument calibration, and assess laboratory performance. sigmaaldrich.com Analyzing a CRM as a sample and comparing the measured value to the certified value provides an objective measure of the accuracy and traceability of the results. nih.gov
Internal Standards (IS) are chemical substances added in a constant, known amount to all calibration standards, blanks, QC samples, and unknown samples prior to analysis. scioninstruments.com The purpose of an internal standard is to correct for variations in analytical response that can occur during sample preparation, extraction, and injection. chromatographyonline.com Quantification is based on the ratio of the analyte's response to the internal standard's response, which improves the precision and accuracy of the measurement by compensating for analyte loss or instrumental drift. scioninstruments.com
For the analysis of PCBs using mass spectrometry, the most effective internal standards are isotopically labeled analogues of the target compounds (e.g., 13C12-labeled PCBs). nih.govdioxin20xx.org These standards are chemically identical to the native analytes and thus behave similarly during all stages of sample preparation and analysis. thermofisher.com This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for high-accuracy quantification of organic contaminants. thermofisher.com
| Type of Standard | Example Compound(s) | Purpose | Reference |
|---|---|---|---|
| Certified Reference Material (CRM) | This compound in solution (e.g., isooctane) | Method validation, accuracy assessment, instrument calibration verification. | accustandard.com |
| Internal Standard (for GC-ECD) | Decachlorobiphenyl, Tetrachloro-m-xylene | Corrects for variations in injection volume and detector response. | epa.gov |
| Internal Standard (for GC-MS) | 13C12-labeled PCB congeners (e.g., 13C12-PCB 52) | High-accuracy quantification via isotope dilution; corrects for analyte loss during sample prep. | nih.govthermofisher.com |
| Surrogate Standard | PCB congeners not expected in samples (e.g., CB30, CB204) | Monitors the efficiency of the extraction and cleanup procedures for each sample. | nih.gov |
Ecological Risk Assessment Methodologies for 2,2 ,4,6 Tetrachlorobiphenyl
Conceptual Frameworks for Ecological Risk Assessment of PCBs
The ecological risk assessment of polychlorinated biphenyls (PCBs), including the specific congener 2,2',4,6'-tetrachlorobiphenyl, is guided by established conceptual frameworks developed by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). These frameworks provide a systematic approach to evaluating the potential adverse effects of chemical stressors on ecosystems. A fundamental aspect of these frameworks is the problem formulation phase, which involves identifying the environmental context, the characteristics of the stressor, the receptors at risk, and the endpoints to be measured.
A key consideration in the risk assessment of PCBs is whether to use data from commercial mixtures (Aroclors) or to conduct a congener-specific analysis. While historical data often relies on Aroclor mixtures, there is a growing consensus that congener-specific approaches offer greater accuracy in assessing ecological risk. This is because the toxicity and environmental fate of individual PCB congeners can vary significantly. Weathering, degradation, and metabolic processes in the environment alter the composition of PCB mixtures, meaning that the congener profile in environmental samples may not resemble the original commercial product. ca.govepa.gov
The toxicity equivalence (TEF) methodology is a common framework used for dioxin-like PCBs, which exert their toxicity through the aryl hydrocarbon receptor (AhR). However, for non-dioxin-like PCBs such as this compound, which may have different mechanisms of action, this framework may not be directly applicable. nih.gov Therefore, a comprehensive risk assessment for this congener must consider its unique toxicological properties.
Exposure Assessment Strategies for this compound in Aquatic and Terrestrial Ecosystems
Exposure assessment for this compound involves identifying and quantifying the pathways by which this compound moves through and persists in both aquatic and terrestrial environments, leading to contact with ecological receptors. Due to its chemical properties, this tetrachlorobiphenyl congener is persistent in the environment and can bioaccumulate in organisms. nih.gov
Aquatic Ecosystems: In aquatic environments, this compound can partition between water, sediment, and biota. Its relatively low water solubility and high octanol-water partition coefficient indicate a tendency to adsorb to organic matter in sediments. epa.gov This makes sediments a significant reservoir and a primary route of exposure for benthic invertebrates. From the sediment, the compound can enter the food web as these invertebrates are consumed by fish and other predators. ca.gov Bioaccumulation in fish is a key exposure pathway for piscivorous wildlife and humans. ca.gov Strategies for assessing aquatic exposure include measuring concentrations in water, sediment, and various trophic levels of the food web to determine bioaccumulation and biomagnification factors. ca.govmdpi.com
Terrestrial Ecosystems: In terrestrial ecosystems, this compound can be found in soil, from which it can be taken up by plants and soil-dwelling organisms such as earthworms. researchgate.net This provides a pathway for entry into the terrestrial food web, where it can be transferred to small mammals, birds, and higher predators. researchgate.net Exposure assessment in terrestrial systems involves analyzing soil concentrations and the tissues of key organisms at different trophic levels to understand the patterns of bioaccumulation and potential for adverse effects. researchgate.net
Hazard Identification and Characterization in Ecological Receptors
Hazard identification for this compound involves determining the potential adverse effects it can have on various ecological receptors. This is typically achieved through toxicological studies on representative species of fish, invertebrates, and wildlife. The characterization of these hazards involves establishing dose-response relationships to quantify the toxicity of the compound.
While specific toxicity data for this compound are limited, information on other tetrachlorobiphenyl isomers can provide some insight. For instance, studies on other tetrachlorobiphenyls have shown a range of toxic effects in different species. It is important to note that the toxicity of PCB congeners can vary significantly based on their structure. epa.gov
| Ecological Receptor | Endpoint | Toxicity Value | Reference |
| Avian Species (general) | Acute Oral LD50 | Varies by species and congener | nm.gov |
| Fish (general) | Chronic effects | Dependent on congener | nih.gov |
| Invertebrates (general) | Acute and chronic toxicity | Dependent on congener | nsf.gov |
Bioindicator Development for this compound Exposure
Bioindicators are organisms that can be used to monitor environmental contamination. The development of bioindicators for this compound exposure focuses on species that are known to accumulate this compound and exhibit measurable responses to its presence.
Fish are often used as bioindicators in aquatic ecosystems due to their position in the food web and their ability to bioaccumulate PCBs. mdpi.com Specific fish species can be selected based on their feeding habits (e.g., bottom-feeders for sediment exposure) and their sensitivity to PCB toxicity. The concentration of this compound in fish tissue can serve as a direct measure of environmental contamination and bioavailability.
In terrestrial environments, earthworms can be effective bioindicators of soil contamination, as they are in direct contact with the soil and readily accumulate PCBs. researchgate.net Small mammals and birds that feed on these primary consumers can also be used to assess the transfer of the contaminant through the food web. researchgate.net
Mechanistic Biomarker Responses in Wildlife
Mechanistic biomarkers are measurable biological responses at the molecular, cellular, or physiological level that indicate exposure to a chemical and can be linked to a specific mechanism of toxicity. For PCBs, a well-known biomarker response is the induction of cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. nih.gov While this is a primary mechanism for dioxin-like PCBs, non-dioxin-like congeners like this compound may elicit different biomarker responses.
Risk Characterization Approaches for this compound
Risk characterization is the final step in the ecological risk assessment process, where the information from the exposure and hazard assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. This can be done using both deterministic and probabilistic approaches.
A common deterministic approach is the use of a risk quotient (RQ), which is the ratio of the estimated environmental concentration (EEC) to a toxicological benchmark, such as a no-observed-adverse-effect concentration (NOAEC) or a median lethal concentration (LC50). An RQ value greater than one suggests a potential for adverse effects.
Probabilistic risk assessment approaches, such as Monte Carlo analysis, can provide a more comprehensive characterization of risk by incorporating the variability and uncertainty in both exposure and toxicity data. nih.gov This results in a distribution of possible risk outcomes rather than a single point estimate, allowing for a more nuanced understanding of the potential for ecological harm.
Uncertainty Analysis in Ecological Risk Assessment of this compound
Uncertainty is an inherent component of any ecological risk assessment, and its analysis is crucial for understanding the limitations of the assessment and for making informed risk management decisions. For this compound, several sources of uncertainty exist.
A primary source of uncertainty is the lack of specific toxicological data for this particular congener across a wide range of ecological receptors. nih.gov This often necessitates the use of data from other PCB congeners or from commercial mixtures, which introduces uncertainty due to potential differences in toxicity. ca.gov Extrapolating from laboratory studies to field conditions also contributes to uncertainty, as environmental factors can influence both the exposure and the susceptibility of organisms. tera.org
Uncertainty in exposure assessment can arise from spatial and temporal variations in environmental concentrations, as well as from the models used to predict the fate and transport of the chemical. epa.gov To address these uncertainties, a combination of approaches can be used, including the application of uncertainty factors, sensitivity analysis to identify the most influential parameters in the risk models, and probabilistic methods that explicitly incorporate the range of possible values for key variables. tera.orgfoodpackagingforum.org
Environmental Remediation Technologies for 2,2 ,4,6 Tetrachlorobiphenyl Contamination
In Situ Remediation Strategies
In situ remediation technologies offer the advantage of treating contaminants without the need for excavation, which can be disruptive and costly. epa.gov These methods are often considered more sustainable and are gaining increasing acceptance for the management of PCB-contaminated sites.
Bioremediation Approaches (e.g., Microbial Reductive Dechlorination, Aerobic Degradation)
Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants into less harmful substances. frtr.gov For 2,2',4,6'-tetrachlorobiphenyl, a sequential anaerobic-aerobic process is often the most effective bioremediation strategy.
Microbial Reductive Dechlorination: Under anaerobic conditions, certain microorganisms can utilize chlorinated biphenyls as electron acceptors in a process known as reductive dechlorination. epa.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, resulting in less chlorinated and less toxic congeners. epa.gov Research has demonstrated that microbial enrichment cultures from sediments can dechlorinate tetrachlorobiphenyls. nih.gov For instance, studies on 2,3,5,6-tetrachlorobiphenyl (B164875), a compound structurally similar to this compound, have shown that bacterial cultures can remove chlorine atoms, primarily from the ortho positions. nih.gov Dehalococcoides-like bacterial populations have been identified as key players in the reductive dechlorination of some tetrachlorobiphenyls. nih.gov The process is influenced by environmental factors such as temperature, with optimal dechlorination rates for some tetrachlorobiphenyls observed between 20°C and 34°C. asm.org
Aerobic Degradation: Following anaerobic dechlorination, the resulting lower-chlorinated biphenyls are more susceptible to aerobic degradation. asm.org Aerobic bacteria possess enzymes, such as biphenyl dioxygenases, that can cleave the aromatic rings of these less chlorinated PCBs. nih.govsuny.edu This process can lead to the complete mineralization of the compounds to carbon dioxide, water, and chloride. The effectiveness of aerobic degradation can be enhanced in the rhizosphere, the soil region influenced by plant roots, due to the release of organic compounds by plants that stimulate microbial activity. nih.gov
Table 1: Microbial Processes in the Bioremediation of Tetrachlorobiphenyls
| Remediation Step | Process | Key Microorganisms (Examples) | Key Enzymes (Examples) | End Products (Examples) |
| Anaerobic | Reductive Dechlorination | Dehalococcoides-like bacteria | Reductive dehalogenases | Dichlorobiphenyls, Trichlorobiphenyls |
| Aerobic | Oxidative Degradation | Pseudomonas, Rhodococcus, Burkholderia | Biphenyl dioxygenase, Dihydrodiol dehydrogenase | Chlorobenzoates, Carbon dioxide, Water |
Phytoremediation Techniques for this compound (e.g., Phytodegradation, Phytoextraction)
Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. nih.gov For PCBs like this compound, several phytoremediation mechanisms are relevant. nih.gov
Phytodegradation: This process, also known as phytotransformation, involves the breakdown of contaminants within plant tissues through metabolic processes. nih.gov Plants can produce enzymes, such as nitroreductases and dehalogenases, that can help transform PCBs into less toxic compounds. nih.gov
Phytoextraction: Phytoextraction is the uptake of contaminants from the soil or water by plant roots and their translocation and accumulation in the plant shoots. nih.govacs.org Harvesting the plant shoots can then remove the contaminant from the site. Research has shown that certain perennial weed species have the potential to extract significant amounts of PCBs from contaminated soils. researchgate.net The effectiveness of phytoextraction is dependent on factors such as plant species, soil type, and the bioavailability of the contaminant. researchgate.net
Table 2: Phytoremediation Mechanisms for PCBs
| Mechanism | Description | Plant Examples (for PCBs in general) |
| Phytodegradation | Breakdown of contaminants within plant tissues by plant enzymes. nih.gov | Poplar, Mulberry |
| Phytoextraction | Uptake of contaminants by plant roots and accumulation in shoots. nih.gov | Pumpkin, Tobacco, certain perennial weeds |
| Rhizodegradation | Breakdown of contaminants in the soil by microbial activity stimulated by the plant root zone. nih.gov | Grasses, Legumes |
Chemical Degradation Methods (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive oxygen species, such as hydroxyl radicals, to degrade organic pollutants. mdpi.com These processes can be applied in situ to treat contaminated soil and groundwater. For chlorinated aromatic compounds, AOPs involving zero-valent iron (ZVI) have shown promise. nih.gov In these systems, ZVI is used to activate peroxides like hydrogen peroxide or persulfate to generate powerful oxidizing radicals that can break down the contaminant molecules. nih.govresearchgate.net While specific studies on this compound are limited, the degradation of structurally similar compounds like 2,4,6-trichlorophenol (B30397) by AOPs suggests the potential applicability of this technology. nih.govresearchgate.net The efficiency of these processes is often pH-dependent, with optimal degradation rates typically observed under acidic conditions. nih.gov
Ex Situ Treatment Technologies
Ex situ treatment technologies involve the excavation of contaminated soil or sediment for treatment at the surface or off-site. These methods can be more rapid and offer greater control over the treatment process compared to in situ techniques.
Thermal Desorption and Incineration
Thermal Desorption: This technology uses heat to volatilize contaminants from the soil or sediment. The contaminated material is heated in a chamber, and the vaporized contaminants are collected and treated in a separate gas treatment unit. Thermal desorption is effective for separating PCBs from soil matrices. Research on the thermal desorption of 2,4,6-trichloroanisole, a compound with some structural similarities to chlorinated biphenyls, has shown that desorption can occur at temperatures between 80°C and 170°C. mdpi.com
Incineration: Incineration is a high-temperature thermal process that destroys contaminants. epa.gov For hazardous wastes like PCBs, incineration is a well-established and effective technology. epa.gov The process typically involves combustion at temperatures high enough to break the chemical bonds of the contaminant molecules, converting them into less harmful substances like carbon dioxide, water, and hydrochloric acid. plos.org However, there is a potential for the formation of toxic byproducts, such as polychlorinated dibenzodioxins and dibenzofurans, if combustion is incomplete. plos.orgnih.govresearchgate.net Therefore, strict operational controls are necessary to ensure complete destruction and to manage the resulting flue gases.
Table 3: Comparison of In Situ and Ex Situ Remediation Approaches for this compound
| Approach | Advantages | Disadvantages |
| In Situ | - Less disruptive to the site. epa.gov- Generally more cost-effective. epa.gov- Can treat large volumes of soil and groundwater. | - Slower treatment times.- Less control over the process.- May not be effective for all contaminant concentrations or site conditions. |
| Ex Situ | - Faster treatment times.- Greater control over the treatment process.- More certainty of achieving cleanup goals. | - Higher cost due to excavation and transport.- More disruptive to the site.- Potential for contaminant release during handling and transport. |
Dechlorination Technologies
Dechlorination serves as a crucial initial step in the breakdown of highly chlorinated PCBs like this compound. This process involves the removal of chlorine atoms from the biphenyl structure, resulting in less chlorinated and generally less toxic congeners that can be more readily degraded by other mechanisms. Reductive dechlorination, an anaerobic process, is a key technology in this context.
Microbial Reductive Dechlorination:
Microbial reductive dechlorination is a biologically mediated process wherein anaerobic microorganisms utilize chlorinated compounds as electron acceptors. While specific studies focusing exclusively on the microbial dechlorination of this compound are limited, research on other tetrachlorobiphenyl isomers provides valuable insights into the potential pathways and microbial players.
For instance, studies on 2,3,5,6-tetrachlorobiphenyl have demonstrated that both meta and ortho dechlorination can occur, leading to the formation of various trichloro- and dichlorobiphenyls. nih.gov Enrichment cultures from contaminated sediments have shown the capability to dechlorinate these compounds, with the dechlorination pathways and rates being influenced by factors such as the microbial community present, sediment characteristics, and the presence of specific electron donors. nih.govresearchgate.net
The dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) has also been studied, revealing the preferential removal of para and meta chlorines. nih.gov Organohalide-respiring bacteria, such as Dehalococcoides mccartyi, have been implicated in the dechlorination of various PCB congeners. morressier.com These bacteria possess reductive dehalogenase enzymes that catalyze the removal of chlorine atoms.
Based on the dechlorination patterns observed for other tetrachlorobiphenyls, the anaerobic degradation of this compound would likely proceed through the sequential removal of its chlorine atoms. The positions of the chlorine atoms (two ortho, one meta, and one para) suggest that a combination of dechlorination processes targeting different positions would be necessary for its complete breakdown. The initial dechlorination products would likely be trichlorobiphenyls, followed by dichlorobiphenyls, and so on.
Abiotic Reductive Dechlorination:
In addition to microbial processes, abiotic reductive dechlorination can also contribute to the remediation of PCBs. This chemical degradation process involves reactive compounds, such as zero-valent iron (ZVI) or metal sulfides, which can donate electrons to facilitate the removal of chlorine atoms from the PCB molecule. frtr.gov While this technology is applicable to a range of chlorinated hydrocarbons, its specific performance for this compound would require site-specific evaluation.
The following table summarizes the potential dechlorination products of this compound based on the removal of a single chlorine atom.
| Starting Compound | Chlorine Removed | Potential Product |
| This compound | ortho (2 or 2') | 2,4,6-Trichlorobiphenyl or 2,2',4-Trichlorobiphenyl |
| This compound | meta (6') | 2,2',4-Trichlorobiphenyl |
| This compound | para (4) | 2,2',6'-Trichlorobiphenyl |
Note: This table represents hypothetical initial dechlorination steps. Further dechlorination of the trichlorobiphenyl products would continue.
Performance Evaluation and Monitoring of Remediation Efforts
The successful implementation of any remediation technology hinges on a robust performance evaluation and monitoring program. For this compound contamination, this involves tracking the reduction in its concentration and the formation of dechlorination products over time.
Performance Evaluation:
The primary metric for evaluating the performance of dechlorination technologies is the rate and extent of this compound degradation. This is typically assessed through the analysis of soil, sediment, or groundwater samples collected from the contaminated site before, during, and after the remediation treatment.
Key performance indicators include:
Decrease in the concentration of this compound: This is the most direct measure of remediation effectiveness.
Appearance and concentration of dechlorination products: The identification and quantification of less chlorinated biphenyls provide direct evidence of the dechlorination process.
Changes in the molar chlorine content per biphenyl: A decrease in the average number of chlorine atoms per biphenyl molecule indicates successful dechlorination.
While specific field data for this compound is scarce, studies on other tetrachlorobiphenyls have shown significant reductions in parent compound concentrations and the corresponding increase in dechlorination products in laboratory and field settings. nih.govnih.govnih.gov For example, in a study on 2,3,4,5-tetrachlorobiphenyl, dechlorination was observed at environmentally relevant concentrations, suggesting that the process can be effective in situ. nih.govnih.gov
Monitoring:
A comprehensive monitoring plan is essential to track the progress of the remediation, ensure its effectiveness, and make any necessary adjustments to the treatment strategy. Monitoring for this compound remediation should include:
Regular sampling and analysis: A statistically valid sampling plan should be established to collect representative samples from the contaminated area at regular intervals.
Analytical methods: Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are the standard analytical techniques for the quantification of PCBs and their dechlorination products.
Monitoring of geochemical parameters: For bioremediation projects, it is crucial to monitor parameters that affect microbial activity, such as pH, temperature, redox potential, and the concentration of electron donors and acceptors.
Long-term monitoring: Due to the persistence of PCBs, long-term monitoring is often required to ensure that the remediation goals are achieved and that there is no rebound in contaminant concentrations.
The following table provides a hypothetical example of a monitoring data table for a remediation project targeting this compound.
| Time (Months) | This compound (µg/kg) | Total Trichlorobiphenyls (µg/kg) | Total Dichlorobiphenyls (µg/kg) | Molar Chlorine per Biphenyl |
| 0 | 1000 | <1 | <1 | 4.0 |
| 6 | 650 | 250 | 50 | 3.5 |
| 12 | 300 | 400 | 150 | 2.8 |
| 24 | 100 | 200 | 300 | 2.1 |
This table is for illustrative purposes only and does not represent actual field data.
Future Research Directions and Unresolved Academic Questions Pertaining to 2,2 ,4,6 Tetrachlorobiphenyl
Development of Novel Analytical Techniques for Trace-Level Detection and Metabolite Profiling
A significant challenge in understanding the environmental and health implications of 2,2',4,6'-tetrachlorobiphenyl lies in its detection at extremely low concentrations and the identification of its various metabolic byproducts. Current analytical methods, while robust, are continually being refined to enhance sensitivity and specificity.
Future research will likely focus on the development and application of advanced analytical platforms. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) is a powerful tool for the determination of PCBs and their metabolites. nih.gov Techniques like triple quadrupole GC-MS/MS are being employed for reproducible trace analysis of PCBs in complex environmental matrices such as water and soil. nih.gov The development of biosensors, including aptamer-based sensors, presents a promising avenue for rapid and sensitive environmental monitoring of specific PCB congeners. mdpi.com Photoelectrochemical (PEC) aptasensors, for instance, have shown potential for high-sensitivity and -selectivity detection of other tetrachlorobiphenyls. researchgate.net
A critical area of investigation is the comprehensive profiling of this compound metabolites. The metabolism of PCBs is a complex process that can significantly alter their toxicity. epa.gov Nontarget liquid chromatography-high resolution mass spectrometry (Nt-LCMS) is an emerging technique for identifying a wide range of metabolites in biological samples. nih.gov Further research is needed to apply these advanced techniques to fully characterize the metabolic pathways of PCB 51 in various organisms, including the identification of hydroxylated, sulfated, and methylated derivatives.
| Analytical Technique | Application for this compound | Potential Advancements |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements for congener-specific identification and quantification. | Increased sensitivity for ultra-trace detection and coupling with advanced separation techniques for complex metabolite mixtures. |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Highly selective and sensitive detection in complex environmental samples. | Miniaturization for field-portable analysis and development of new fragmentation libraries for metabolite identification. |
| Biosensors (e.g., Aptasensors) | Rapid, specific, and potentially low-cost detection in environmental monitoring. | Development of multiplexed sensors for simultaneous detection of multiple congeners and their metabolites. |
| Nontarget Liquid Chromatography-High Resolution Mass Spectrometry (Nt-LCMS) | Comprehensive profiling of known and unknown metabolites in biological systems. | Integration with computational tools for automated metabolite identification and pathway analysis. |
Advanced Computational Modeling for Environmental Fate and Biological Interactions
Computational models are indispensable tools for predicting the environmental behavior and biological interactions of chemicals like this compound, filling data gaps where experimental studies are challenging.
Future research in this area will involve the development and refinement of sophisticated models. Quantitative Structure-Property Relationship (QSPR) models are used to predict the environmentally relevant properties of all 209 PCB congeners, which are crucial for fate modeling under different climatic conditions. epa.gov These models can be enhanced by incorporating more complex molecular descriptors and machine learning algorithms to improve their predictive accuracy for specific congeners like PCB 51. nih.gov
Molecular dynamics (MD) simulations offer a powerful approach to investigate the interactions of PCB congeners with biological receptors at an atomic level. mdpi.com These simulations can provide insights into the binding affinities and mechanisms of action, helping to explain the biological activity of this compound. By simulating the dynamic behavior of the PCB 51-receptor complex, researchers can better understand the structural basis of its toxicity. mdpi.com
| Modeling Approach | Application for this compound | Future Directions |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties and environmental degradation half-lives. | Integration of machine learning and larger datasets for more accurate congener-specific predictions. |
| Environmental Fate Models | Simulation of transport and distribution in various environmental compartments (air, water, soil, sediment). | Incorporation of more detailed environmental parameters and climate change scenarios. |
| Molecular Dynamics (MD) Simulations | Investigation of binding mechanisms and interactions with biological macromolecules (e.g., receptors, enzymes). | Longer simulation times and more complex biological environments to better mimic in vivo conditions. |
Integrated Omics Approaches for Comprehensive Mechanistic Elucidation in Model Organisms
To fully understand the toxicological effects of this compound, a holistic approach that examines its impact on multiple biological levels is necessary. Integrated omics technologies, including transcriptomics, proteomics, and metabolomics, offer a powerful platform for achieving this.
Future research will increasingly utilize these systems biology approaches to unravel the complex mechanisms of PCB 51 toxicity. nih.gov While some studies have investigated the transcriptomic effects of PCB mixtures that include PCB 51, more research is needed to delineate the specific effects of this congener. nih.gov For instance, studies on the closely related congener, 2,2',5,5'-tetrachlorobiphenyl (PCB 52), have employed metabolomics to identify alterations in endogenous metabolites following exposure. nih.govmdpi.com Similar targeted and untargeted metabolomic studies on PCB 51 would provide valuable insights into its metabolic disruption.
The integration of data from multiple omics platforms can provide a more complete picture of the cellular response to this compound exposure. acs.org This approach can help to identify key pathways and molecular networks that are perturbed, leading to a better understanding of its mode of action and potential adverse health outcomes.
| Omics Approach | Application for this compound | Potential Discoveries |
| Transcriptomics | Analysis of changes in gene expression in response to exposure. | Identification of key genes and signaling pathways involved in toxicity. |
| Proteomics | Study of alterations in protein expression and post-translational modifications. | Elucidation of changes in protein function and cellular processes. |
| Metabolomics | Profiling of endogenous and exogenous metabolites to assess metabolic disruption. | Discovery of biomarkers of exposure and effect, and understanding of metabolic reprogramming. |
| Integrated Omics | Combination of multiple omics datasets for a systems-level understanding of toxicity. | Comprehensive mapping of molecular pathways and networks affected by PCB 51. |
Long-Term Ecological Monitoring and Trend Analysis for this compound
Long-term monitoring programs are essential for tracking the environmental levels of persistent organic pollutants (POPs) like this compound and assessing the effectiveness of regulatory actions.
While many monitoring programs track total PCBs or a selection of indicator congeners, there is a need for more congener-specific long-term data for compounds like PCB 51. Future research should focus on establishing and maintaining monitoring programs that specifically quantify this compound in various environmental compartments, including air, water, sediment, and biota. mdpi.com This will allow for a more accurate assessment of its environmental persistence and potential for bioaccumulation.
Trend analysis of long-term monitoring data is crucial for understanding the temporal changes in PCB 51 concentrations. epa.govnih.govepa.gov Such analyses can reveal whether levels are declining, remaining stable, or in some cases, increasing due to remobilization from environmental reservoirs. arxiv.org These trends provide valuable information for evaluating the success of international conventions aimed at reducing and eliminating POPs. mdpi.com
| Monitoring Aspect | Importance for this compound | Unresolved Questions |
| Congener-Specific Monitoring | Provides accurate data on the environmental levels and fate of PCB 51. | What are the current global distribution and background levels of PCB 51? |
| Multi-Media Monitoring | Tracks the movement and partitioning of PCB 51 between air, water, soil, and biota. | What are the key transport pathways and reservoirs for PCB 51 in different ecosystems? |
| Temporal Trend Analysis | Assesses the long-term changes in PCB 51 concentrations in the environment. | Are the environmental levels of PCB 51 declining at a rate consistent with regulatory expectations? |
| Biomonitoring in Wildlife | Evaluates the bioaccumulation and potential ecological effects of PCB 51 in food webs. | Which species are most at risk from PCB 51 exposure and what are the population-level impacts? |
Refined Ecological Risk Assessment Models Incorporating Congener-Specific Data
Ecological risk assessment (ERA) for PCBs has historically been based on data from commercial mixtures (Aroclors). However, the environmental fate and toxicity of PCBs are highly dependent on the specific congener. nih.govnih.gov Therefore, there is a critical need to move towards a more refined, congener-specific approach to risk assessment.
Future research will focus on developing and validating ERA models that incorporate specific data for this compound. This requires the generation of high-quality, congener-specific data on its toxicity to a range of ecologically relevant species. This information is essential for deriving accurate toxicity reference values (TRVs) for use in risk assessment models.
Probabilistic risk assessment (PRA) methods are increasingly being used to provide a more comprehensive characterization of risk, including the uncertainty and variability associated with exposure and effects. The application of PRA to this compound, using congener-specific data, will allow for a more realistic and informative assessment of the potential risks to wildlife populations. epa.gov A tiered approach to risk assessment, starting with screening levels and progressing to more refined, data-intensive models, will be crucial for effectively managing the risks associated with this compound. epa.gov
| Risk Assessment Component | Refinement for this compound | Data Needs |
| Exposure Assessment | Congener-specific modeling of environmental fate and bioaccumulation. | Accurate physicochemical properties and bioaccumulation factors for PCB 51. |
| Effects Assessment | Derivation of toxicity reference values (TRVs) based on studies with pure PCB 51. | Dose-response data for a variety of species and ecologically relevant endpoints. |
| Risk Characterization | Use of probabilistic methods to quantify the likelihood and magnitude of adverse effects. | Distributions of exposure and effects data to inform probabilistic models. |
| Model Validation | Comparison of model predictions with field observations from long-term monitoring. | Congener-specific monitoring data from various ecosystems to test and refine models. |
Q & A
Basic: How is 2,2',4,6'-Tetrachlorobiphenyl identified and quantified in environmental samples?
Methodological Answer:
this compound (CAS 62796-65-0) is typically analyzed using high-resolution gas chromatography paired with mass spectrometry (HRGC/HRMS). The EPA Method 1668a specifies its detection in aqueous samples at a limit of 58 pg/L, though recovery rates and precision metrics are not fully documented for this congener . Analytical standards (e.g., C-050S or C-051S) with certified concentrations (30 μg/mL) are critical for calibration . Dual-column GC systems are recommended to resolve co-elution issues with structurally similar congeners like 2,2',4,4'-Tetrachlorobiphenyl (PCB 47) .
Basic: What are the primary environmental sources of this compound?
Methodological Answer:
This congener is a secondary byproduct in polymer production involving 2,4-dichlorobenzoyl peroxide as a free-radical initiator. It forms via thermal degradation or incomplete combustion of chlorinated organic materials, often alongside PCB 47 and PCB 68 . Unlike Aroclor mixtures, its presence in residential air has been linked to polymer resin emissions from kitchen cabinets, necessitating targeted source apportionment studies using isotopic or congener-specific profiling .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
Key challenges include:
- Co-elution : PCB 51 co-elutes with non-ortho substituted congeners (e.g., PCB 44) on single-column systems. Use of DB-5 and DB-17 columns in tandem improves resolution .
- Matrix Interference : Lipid-rich biosolids require cleanup via gel permeation chromatography (GPC) and sulfuric acid treatment to remove organic contaminants .
- Low Recovery : Reported recoveries for PCB 51 in water (60%) are lower than for other tetrachlorobiphenyls, necessitating surrogate standards (e.g., ¹³C-labeled analogs) for correction .
Advanced: How does the chlorination pattern of this compound influence its environmental persistence and toxicity?
Methodological Answer:
The meta and para chlorine substitutions reduce steric hindrance, increasing binding affinity to aryl hydrocarbon receptors (AhR) compared to ortho-substituted congeners. However, its lower lipophilicity (log KOW ~5.97) compared to higher chlorinated PCBs results in shorter half-lives in biota . Toxicity studies require congener-specific exposure models, as PCB 51 exhibits weaker dioxin-like activity than non-ortho congeners (e.g., PCB 77) but may synergize with other pollutants .
Advanced: How can researchers resolve contradictions in congener-specific data across studies?
Methodological Answer:
Discrepancies often stem from:
- Analytical Variability : Cross-validate results using EPA Method 8082A (GC/ECD) and HRMS to confirm ion abundance ratios (e.g., m/z 291.99 for PCB 51) .
- Source Misattribution : Differentiate PCB 51 from Aroclor-derived congeners using principal component analysis (PCA) of homolog profiles .
- Degradation Artifacts : Monitor for dechlorination products (e.g., trichlorobiphenyls) in long-term storage samples, which may alter congener ratios .
Advanced: What synthesis pathways are reported for this compound, and how do they impact purity?
Methodological Answer:
PCB 51 is synthesized via Ullmann coupling of 2,4-dichlorophenylboronic acid with 2,6-dichloroiodobenzene, yielding ~4% efficiency. Alternative routes using 2,4-dichlorobenzoyl peroxide as an initiator introduce impurities like PCB 47 and 1,3-dichlorobenzene, requiring purification via preparative HPLC with C18 columns . Purity assessments must include GC-MS and nuclear magnetic resonance (NMR) to confirm absence of di-ortho contaminants (e.g., PCB 52) .
Basic: What are the recommended storage conditions for this compound standards?
Methodological Answer:
Standards (e.g., 100 μg/mL in iso-octane) should be stored in amber glass vials at –20°C to prevent photodegradation and volatilization. Long-term stability tests show <5% degradation over 12 months under these conditions . For field applications, prepare working solutions monthly and verify concentrations against NIST-traceable reference materials .
Advanced: How do computational models predict the environmental partitioning of this compound?
Methodological Answer:
Quantitative structure-property relationship (QSPR) models using molecular descriptors (e.g., polar surface area, van der Waals volume) predict PCB 51’s air-water partition coefficient (log KAW –2.1) and soil organic carbon affinity (log KOC 4.3). These models align with empirical data from fugacity-based sampling in temperate ecosystems . Monte Carlo simulations further assess variability in bioaccumulation factors (BAFs) across trophic levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
